molecular formula C26H34N2O3 B4943938 1-(2,5-dimethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

1-(2,5-dimethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

Cat. No. B4943938
M. Wt: 422.6 g/mol
InChI Key: LUELCQUQADCYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as DMMDA-2, and it belongs to the class of phenethylamines. The synthesis of DMMDA-2 is a complex process that requires specialized knowledge and equipment.

Mechanism of Action

The exact mechanism of action of DMMDA-2 is not fully understood, but it is believed to be related to its effects on the serotonin system in the brain. DMMDA-2 is a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It is also believed to have some affinity for other serotonin receptors, including 5-HT1A and 5-HT2C.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase levels of serotonin and dopamine in the brain, as well as to increase neurotrophic factors such as BDNF. It has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of DMMDA-2 for lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the serotonin system in the brain. However, its complex synthesis method and potential for toxicity limit its usefulness in some contexts.

Future Directions

There are several future directions for research on DMMDA-2. One area of interest is its potential as a therapeutic agent for depression and anxiety disorders. Another area of interest is its potential as a tool for studying the serotonin system in the brain. Further research is also needed to understand the long-term effects and potential toxicity of DMMDA-2. Finally, there is potential for the development of new compounds based on the structure of DMMDA-2 with improved therapeutic properties.

Synthesis Methods

The synthesis of DMMDA-2 involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the phenyl and pyrrolidinyl carbonyl groups. The process requires the use of reagents such as lithium aluminum hydride, sodium hydride, and acetic anhydride. The final product is obtained through a series of purification steps, including chromatography and recrystallization.

Scientific Research Applications

DMMDA-2 has been the subject of scientific research due to its potential therapeutic applications. Some studies have suggested that DMMDA-2 may have antidepressant and anxiolytic effects, as well as potential applications in the treatment of addiction and neurodegenerative disorders. DMMDA-2 has also been investigated for its potential as a tool for studying the serotonin system in the brain.

properties

IUPAC Name

[2-[1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O3/c1-19-6-7-20(2)21(16-19)18-27-14-10-22(11-15-27)31-25-17-23(30-3)8-9-24(25)26(29)28-12-4-5-13-28/h6-9,16-17,22H,4-5,10-15,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUELCQUQADCYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCC(CC2)OC3=C(C=CC(=C3)OC)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

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